REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:10][C:11](=[O:20])[NH:12][C:13]1[C:14]([OH:19])=[N:15][CH:16]=[CH:17][CH:18]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[CH2:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24]>C1COCC1>[C:26]([O:25][C:23](=[O:24])[CH2:22][N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([NH:12][C:11]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:20])[C:14]1=[O:19])([CH3:29])([CH3:28])[CH3:27] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC=1C(=NC=CC1)O)=O
|
Name
|
|
Quantity
|
0.275 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 23° C. for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
was partitioned between 0.5 M HCl (150 mL) and EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash column chromatography (30% EtOAc in hexanes)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CN1C(C(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.485 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |